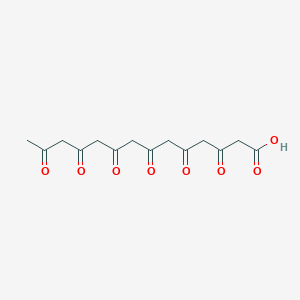

3,5,7,9,11,13-Hexaoxotetradecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

5745-89-1 |

|---|---|

Molecular Formula |

C14H16O8 |

Molecular Weight |

312.27 g/mol |

IUPAC Name |

3,5,7,9,11,13-hexaoxotetradecanoic acid |

InChI |

InChI=1S/C14H16O8/c1-8(15)2-9(16)3-10(17)4-11(18)5-12(19)6-13(20)7-14(21)22/h2-7H2,1H3,(H,21,22) |

InChI Key |

MBHNDSBFNUBLMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)CC(=O)CC(=O)CC(=O)CC(=O)CC(=O)O |

Origin of Product |

United States |

The Crucial Role of Polyketide Natural Products in Chemical Biology

Polyketide natural products represent a large and structurally diverse class of secondary metabolites with a wide range of biological activities. scispace.comnih.gov These compounds are synthesized by a variety of organisms, including bacteria, fungi, and plants, and have had a profound impact on medicine and agriculture. nih.gov Many well-known pharmaceuticals, such as the antibiotic erythromycin, the immunosuppressant tacrolimus, and the cholesterol-lowering agent lovastatin, are polyketides or are derived from them. Their remarkable chemical diversity and potent biological activities make them invaluable tools for probing biological pathways and serving as scaffolds for the development of new therapeutic agents. The study of polyketides and their biosynthetic pathways is a cornerstone of chemical biology, providing insights into enzyme catalysis, protein-protein interactions, and the evolution of metabolic diversity.

The Poly β Keto Acid Motif: a Fundamental Biosynthetic Building Block

At the heart of polyketide biosynthesis lies the poly-β-keto acid motif. This recurring pattern of alternating ketone and methylene (B1212753) groups forms the backbone of all polyketides. wikipedia.org This linear chain is assembled by a remarkable family of enzymes known as polyketide synthases (PKSs). PKSs function in a manner analogous to fatty acid synthases, iteratively catalyzing the condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. wikipedia.org Each condensation step extends the growing chain by two carbon atoms and introduces a new β-keto group. The resulting poly-β-keto acid intermediate is a highly reactive species, poised for a variety of enzymatic transformations, including cyclization, reduction, and aromatization, which ultimately give rise to the vast structural diversity observed in mature polyketides. nih.govnih.gov

An Overview of 3,5,7,9,11,13 Hexaoxotetradecanoic Acid As a Polyketide Precursor

General Principles of Polyketide Biosynthesis

The biosynthesis of polyketides shares remarkable similarities with fatty acid synthesis, primarily utilizing carboxylated two-carbon units for chain elongation. nih.gov This process is a series of condensation reactions that incrementally build the polyketide chain.

Acetate-Malonate Condensation Chemistry

The core chemical reaction underpinning polyketide and fatty acid biosynthesis is the Claisen condensation. rasmusfrandsen.dkoup.com This reaction involves the condensation of an acyl thioester (the "starter" unit, often acetyl-CoA) with a malonyl thioester (the "extender" unit, typically malonyl-CoA). oup.comrsc.org The process is initiated by the decarboxylation of the malonyl unit, which generates a reactive enolate intermediate. oup.com This enolate then attacks the carbonyl carbon of the starter unit, forming a new carbon-carbon bond and extending the chain by two carbons. nih.gov The product of this condensation is a β-ketoacyl thioester. rsc.org

In the context of this compound, the biosynthesis would commence with a starter unit, likely acetyl-CoA. This would be followed by six successive rounds of condensation with malonyl-CoA, with each condensation adding a two-carbon unit to the growing polyketide chain. The "hexaoxo" designation in the target molecule's name indicates that the β-keto groups formed during each condensation are not reduced, a key feature that distinguishes polyketide synthesis from fatty acid synthesis where these keto groups are typically reduced, dehydrated, and then further reduced to form a saturated acyl chain.

Classification and Enzymology of Polyketide Synthases (PKSs)

Polyketide synthases are a diverse family of enzymes classified into three main types based on their protein architecture and catalytic mechanism. wikipedia.orgresearchgate.netnih.gov

Type I PKSs are large, multifunctional proteins that contain multiple catalytic domains organized into modules. researchgate.netnih.gov Each module is responsible for one cycle of chain elongation. nih.gov

Type II PKSs are complexes of discrete, monofunctional proteins. wikipedia.org

Type III PKSs are homodimeric enzymes that catalyze condensation reactions without the involvement of an acyl carrier protein (ACP). researchgate.net

The biosynthesis of a complex polyketide like this compound is most likely carried out by a Type I PKS.

Type I PKSs are further categorized as either modular or iterative. nih.govresearchgate.net

Modular PKSs consist of a series of modules, where each module contains all the necessary domains to perform one round of chain elongation and modification. nih.gov The sequence of modules dictates the structure of the final polyketide product in an "assembly line" fashion. nih.gov

Iterative Type I PKSs (iPKSs) possess a single set of catalytic domains that are used repeatedly to build the entire polyketide chain. researchgate.netpnas.org These are more common in fungi. pnas.org

Given the repetitive nature of the keto groups in this compound, its synthesis could theoretically be accomplished by either a modular PKS with six identical modules (lacking reductive domains) or an iterative Type I PKS that cycles through the condensation step six times.

Central to Type I and Type II polyketide biosynthesis is the Acyl Carrier Protein (ACP). nih.gov The ACP is a small, acidic protein that carries the growing polyketide chain and the extender units as thioesters. nih.govresearchgate.net This is accomplished via a phosphopantetheine (Ppant) prosthetic group, which is attached to a conserved serine residue on the ACP. nih.govmdpi.com This long, flexible arm shuttles the intermediates between the various catalytic domains of the PKS. nih.gov

The process begins with the transfer of the starter unit (e.g., acetyl) from Coenzyme A (CoA) to the ACP. mdpi.com Similarly, the extender unit (malonyl) is transferred from malonyl-CoA to the ACP of the corresponding module. rsc.orgmdpi.com The growing polyketide chain is then transferred from the ACP of the previous module to the ketosynthase domain of the current module, ready for condensation with the ACP-bound extender unit. nih.gov

Detailed Biosynthetic Route to this compound

The biosynthesis of this compound would proceed through a series of enzymatic reactions catalyzed by a PKS, likely a Type I system. The following is a proposed pathway based on established principles of polyketide synthesis.

Role of Specific PKS Domains (Ketosynthase, Acyltransferase) in Chain Elongation

Two core domains are essential for the elongation of the polyketide chain: the Acyltransferase (AT) and the Ketosynthase (KS). nih.govnih.gov

Acyltransferase (AT): The AT domain is responsible for selecting the appropriate starter and extender units (in this case, acetyl-CoA and malonyl-CoA) and transferring them to their respective ACPs. mdpi.comnih.gov The AT domain acts as a gatekeeper, ensuring that the correct building blocks are incorporated into the growing polyketide chain. nih.gov For the synthesis of this compound, the loading AT would select acetyl-CoA, and the AT domains in each subsequent elongation module (or in each iteration) would select malonyl-CoA. nih.gov

Ketosynthase (KS): The KS domain catalyzes the crucial carbon-carbon bond-forming Claisen condensation reaction. nih.govresearchgate.net It receives the growing polyketide chain from the ACP of the previous module (or from the same ACP in an iterative process) onto a cysteine residue in its active site. nih.gov The KS domain then catalyzes the decarboxylative condensation of this chain with the malonyl group attached to the current module's ACP. nih.govyoutube.com This results in the elongation of the polyketide chain by two carbons and the formation of a β-keto group. youtube.com

The proposed biosynthetic steps for this compound are detailed in the interactive table below.

Interactive Data Table: Proposed Biosynthetic Steps for this compound

| Step | Starter/Intermediate | Extender Unit | Key Domains Involved | Product |

| Loading | Acetyl-CoA | - | Acyltransferase (AT) | Acetyl-ACP |

| Elongation 1 | Acetyl-KS | Malonyl-ACP | Ketosynthase (KS) | Acetoacetyl-ACP |

| Elongation 2 | Acetoacetyl-KS | Malonyl-ACP | Ketosynthase (KS) | 3,5-Dioxohexanoyl-ACP |

| Elongation 3 | 3,5-Dioxohexanoyl-KS | Malonyl-ACP | Ketosynthase (KS) | 3,5,7-Trioxooctanoyl-ACP |

| Elongation 4 | 3,5,7-Trioxooctanoyl-KS | Malonyl-ACP | Ketosynthase (KS) | 3,5,7,9-Tetraoxodecanoyl-ACP |

| Elongation 5 | 3,5,7,9-Tetraoxodecanoyl-KS | Malonyl-ACP | Ketosynthase (KS) | 3,5,7,9,11-Pentaoxododecanoyl-ACP |

| Elongation 6 | 3,5,7,9,11-Pentaoxododecanoyl-KS | Malonyl-ACP | Ketosynthase (KS) | 3,5,7,9,11,13-Hexaoxotetradecanoyl-ACP |

| Termination | 3,5,7,9,11,13-Hexaoxotetradecanoyl-ACP | - | Thioesterase (TE) | This compound |

Following the final elongation step, a Thioesterase (TE) domain would cleave the completed polyketide chain from the ACP, releasing the final product, this compound. The lack of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules is critical for the retention of the multiple keto groups that characterize this molecule.

Iterative Claisen Condensations as the Core Mechanistic Step

The carbon skeleton of this compound is assembled by polyketide synthases (PKSs) through a series of repeated decarboxylative Claisen-like condensation reactions. frontiersin.orgresearchgate.net This process is analogous to fatty acid synthesis but often results in a more complex and varied array of products. The biosynthesis is initiated with a "starter unit," typically acetyl-CoA, which is loaded onto the PKS enzyme complex.

The core mechanistic cycle involves the following key steps, repeated for chain elongation:

Loading: An "extender unit," most commonly malonyl-CoA, is transferred to the acyl carrier protein (ACP) domain of the PKS. researchgate.net

Condensation: The ketosynthase (KS) domain of the PKS catalyzes the Claisen condensation. This involves the decarboxylation of the malonyl-ACP to form a reactive enolate, which then attacks the carbonyl group of the growing polyketide chain attached to the KS domain. This reaction extends the chain by two carbons. researchgate.net

Iteration: For the synthesis of the 14-carbon backbone of this compound, this iterative process of condensation occurs six successive times, with each cycle adding a two-carbon unit from malonyl-CoA. The result is a linear poly-β-keto chain tethered to the ACP domain. nih.gov

This iterative use of a single set of active sites is a hallmark of many fungal Type I PKS systems. nih.gov The final chain length is precisely controlled by the specific PKS enzyme.

Absence of Post-Condensation Modifying Enzymes in its Direct Formation

The structure of this compound represents the nascent poly-β-keto chain immediately after its assembly via Claisen condensations and before any subsequent enzymatic modifications. In the vast majority of polyketide biosynthetic pathways, this highly reactive intermediate does not accumulate but is immediately processed by other domains within the PKS or by associated enzymes. nih.gov

These modifying enzymes typically include:

Ketoreductases (KR): Reduce the β-keto groups to hydroxyl groups.

Dehydratases (DH): Eliminate water to form double bonds.

Enoylreductases (ER): Reduce the double bonds to form a saturated carbon chain.

The direct formation of the unmodified this compound backbone is characteristic of so-called non-reducing PKSs (NR-PKSs). nih.gov However, even in these systems, the linear intermediate is typically not released. Instead, it is subjected to enzyme-catalyzed cyclization and aromatization reactions, often directed by a thioesterase (TE) or Claisen cyclase (CLC) domain, to form stable aromatic products. nih.govnih.gov Therefore, the existence of this compound is best understood as a transient, enzyme-bound precursor whose structure is defined by the completion of iterative condensations in the absence of the reducing (KR, DH, ER) enzymatic domains found in other PKS types. nih.gov

Microbial and Fungal Production Systems for Polyketides Incorporating Hexaoxotetradecanoic Acid

Microorganisms, particularly bacteria of the genus Streptomyces and a wide variety of fungi, are prolific producers of polyketide-derived natural products. nih.gov These organisms possess the sophisticated PKS machinery necessary to assemble poly-β-keto intermediates like the hexaoxotetradecanoic acid backbone, which they then modify to produce a vast range of structurally diverse and often biologically active compounds, including antibiotics, antifungals, and anticancer agents. nih.govmdpi.com

Fungal PKSs are typically large, multidomain Type I enzymes that act iteratively, using one set of domains repeatedly to build the polyketide chain. nih.gov Bacterial systems can utilize Type I, Type II (which are multi-enzyme complexes that generate aromatic polyketides), and Type III PKSs. nih.govmdpi.com In all these systems, a linear poly-β-keto intermediate is a universal precursor that is folded, cyclized, and modified to yield the final product.

The following tables summarize examples of microbial and fungal systems that produce complex polyketides, illustrating the types of final products that are derived from poly-β-keto backbones.

Table 1: Examples of Microbial Polyketide Production Systems

| Producing Organism | PKS Type | Example Final Product(s) | Precursor Relationship to Hexaoxotetradecanoic Acid |

|---|---|---|---|

| Streptomyces rimosus | Type II | Oxytetracycline | The aromatic core is derived from a folded poly-β-keto chain intermediate. researchgate.net |

| Streptomyces coelicolor | Type II | Actinorhodin | Synthesized from a poly-β-keto precursor that undergoes specific cyclization and dimerization. nih.gov |

| Streptomyces hygroscopicus | Type I (Modular) | Rapamycin | A complex macrocycle built from a polyketide backbone with extensive post-condensation reduction and modification. nih.gov |

Table 2: Examples of Fungal Polyketide Production Systems

| Producing Organism | PKS Type | Example Final Product(s) | Precursor Relationship to Hexaoxotetradecanoic Acid |

|---|---|---|---|

| Aspergillus species | Type I (Iterative, NR-PKS) | Aflatoxin, Norsolorinic Acid | The polycyclic aromatic structure is formed from a folded poly-β-keto chain via Claisen cyclization. nih.govnih.gov |

| Phomopsis vexans | Type I (Iterative, HR-PKS) | Lovastatin | The complex structure is formed from a highly reduced polyketide backbone. nih.gov |

| Aspergillus ochraceus | Type I (Iterative) | Asperochratide H | A C9 polyketide whose biosynthesis involves a poly-β-keto intermediate. mdpi.comnih.gov |

Retrosynthetic Approaches to Poly-β-Keto Acids

Retrosynthetic analysis of poly-β-keto acids, such as this compound, is fundamentally rooted in the iterative disconnection of carbon-carbon bonds formed through Claisen-type condensations. The primary strategy involves disconnecting the polycarbonyl chain at the α-β position relative to a keto group, which simplifies the complex structure into smaller, more manageable building blocks.

The core principle is the recognition of the repeating β-dicarbonyl motif. Each disconnection corresponds to a reverse Claisen condensation, breaking down the target molecule into a series of acetate (B1210297) (or longer chain) units. For this compound, a full retrosynthetic breakdown would lead to seven two-carbon acetyl units, ultimately derived from a precursor like acetyl-CoA or a synthetic equivalent such as ethyl acetate.

Key Retrosynthetic Disconnections:

Primary Disconnection: The bond between the C2 (α-carbon) and C3 is cleaved, suggesting a Claisen condensation between an acetyl unit and a shorter poly-β-keto acid chain.

Iterative Disconnections: This process is repeated along the chain, sequentially removing two-carbon units until only a simple starter unit, like acetic acid or its ester, remains.

This analysis highlights that the forward synthesis would involve the iterative acylation of a ketone enolate or a related nucleophile. acs.orgyoutube.com A common laboratory approach involves the reaction of an enolate of a β-dicarbonyl compound with an acyl chloride, or the condensation of esters. youtube.com Controlling the iterative process to build a long, linear poly-β-keto chain without premature cyclization or decomposition presents a significant synthetic challenge.

Biomimetic Synthetic Routes to Polyketides via Hexaoxotetradecanoic Acid Intermediates

Nature synthesizes polyketides through the remarkable efficiency of polyketide synthases (PKSs). wikipedia.orgnih.gov These enzymatic assembly lines perform iterative decarboxylative condensations of malonyl-CoA extender units onto a growing acyl chain attached to an acyl carrier protein (ACP). sciepublish.comnih.gov This process naturally generates a linear poly-β-keto thioester intermediate, of which 3,5,7,9,11,13-hexaoxotetradecanoyl-ACP is a prime example. This intermediate is then subjected to a series of enzyme-catalyzed modifications, including reduction, dehydration, and cyclization, to produce the vast diversity of polyketide natural products. nih.govfrontiersin.org

Inspired by this biological blueprint, chemists have developed biomimetic synthetic strategies that leverage similar principles. frontiersin.orgrsc.org A key approach involves the iterative chain elongation of a carboxylic acid via a decarboxylative Claisen condensation with a malonic acid half thioester (MAHT). rsc.orgnih.gov This method directly mimics the function of PKSs, where the thioester serves as an activated form of the malonyl unit, and the decarboxylation provides the thermodynamic driving force for the condensation.

The general cycle for this biomimetic synthesis can be summarized as follows:

Condensation: A starter carboxylic acid is condensed with a MAHT (e.g., S-ethyl malonate) to form a β-ketothioester, elongating the chain by two carbons and releasing CO2.

Transformation: The resulting β-keto group can be selectively reduced if desired, mimicking the action of ketoreductase (KR) domains in PKSs.

Hydrolysis: The thioester is hydrolyzed to regenerate a carboxylic acid, which is now ready for the next iteration of chain elongation. nih.gov

This iterative strategy allows for the controlled, stepwise construction of poly-β-keto chains like hexaoxotetradecanoic acid, which can then be used as advanced intermediates for the total synthesis of complex polyketides. frontiersin.orgnih.gov

Chemical Reactivity and Mechanistic Studies of Poly-β-Keto Acid Scaffolds

The chemical reactivity of poly-β-keto acids is dominated by the acidic nature of the terminal carboxyl group and the multiple acidic methylene (B1212753) protons situated between the carbonyl groups. This functionality predisposes the scaffold to decarboxylation and various intramolecular cyclization reactions.

Decarboxylation Mechanisms (e.g., Cyclic Transition States)

β-keto acids, including poly-β-keto acids, are well-known for their propensity to undergo decarboxylation (loss of CO₂) upon heating. libretexts.org This reactivity is significantly greater than that of simple carboxylic acids, which require much higher temperatures for decarboxylation. acs.org The facile nature of this reaction is attributed to a concerted, pericyclic mechanism that proceeds through a stable, six-membered cyclic transition state. masterorganicchemistry.comkhanacademy.orgyoutube.com

The mechanism involves the following key steps:

The carboxylic acid proton is transferred to the β-carbonyl oxygen.

Simultaneously, the C-C bond between the carboxyl group and the α-carbon breaks.

The electrons from the breaking C-C bond shift to form a new C=C double bond, and the electrons from the carbonyl C=O bond move to the carbonyl carbon.

This concerted process bypasses high-energy intermediates and results in the formation of an enol and a molecule of carbon dioxide. youtube.com The enol intermediate then rapidly tautomerizes to the more stable keto form. masterorganicchemistry.com Theoretical studies have investigated this transition state, predicting activation barriers that are significantly lowered by the intramolecular hydrogen transfer. nih.gov

| Compound | Predicted Activation Barrier (kcal/mol) |

| Formylacetic acid | 28.6 |

| Formylacetic acid anion | 20.6 |

| Malonic acid | 33.2 |

| α,α-dimethylacetoacetic acid | 26.7 |

| This interactive table summarizes theoretical activation barriers for the decarboxylation of various β-keto acids, as predicted by computational studies. nih.gov |

Intramolecular Cyclization Reactions (e.g., Aldol and Claisen Condensations)

The linear this compound scaffold is a flexible chain containing multiple nucleophilic sites (the α, γ, etc., methylene carbons) and electrophilic sites (the carbonyl carbons). This arrangement makes it highly susceptible to intramolecular cyclization reactions, primarily through aldol and Claisen-type condensations. chemistry.coachlibretexts.org These reactions are fundamental to the biosynthesis of aromatic polyketides, where enzymes precisely control the folding of the poly-β-keto chain to achieve specific cyclization patterns. sciepublish.com

Intramolecular Aldol Reactions: An enolate formed at one of the methylene positions can attack a downstream ketone carbonyl. Subsequent dehydration of the resulting β-hydroxy ketone leads to the formation of cyclic, often aromatic, structures. chemistry.coachvanderbilt.edu

Intramolecular Claisen Condensations (Dieckmann Cyclization): An enolate can attack a carbonyl group that is part of an ester (if the chain were derivatized) or, in a biosynthetic context, a thioester. This leads to the formation of a cyclic β-dicarbonyl system with the elimination of an alcohol or thiol. vanderbilt.edulibretexts.org

For a hexaoxo chain, different folding patterns can lead to a variety of cyclized products. For example, a C2-C7 aldol condensation is a key step in the formation of a six-membered ring, which upon further reactions can aromatize to form phenolic compounds. sciepublish.com The regiochemical outcome of these cyclizations is a critical factor that dictates the final structure of the polyketide product.

Chemo- and Regioselective Transformations

Achieving chemo- and regioselectivity in transformations of poly-β-keto acids is a formidable synthetic challenge. The molecule possesses multiple, chemically similar functional groups: five internal ketone groups and a terminal carboxylic acid. Furthermore, there are five sets of acidic methylene protons, each flanked by two carbonyls, leading to potential ambiguity in enolate formation and subsequent reactions.

Strategies to address this challenge include:

Enzymatic Control: In nature, PKSs and associated tailoring enzymes achieve perfect chemo- and regioselectivity through substrate positioning within active sites. Laboratory applications of isolated enzymes can replicate this precision. researchgate.net

Protecting Group Strategies: While cumbersome, selective protection of certain carbonyl groups would allow for reactions to be directed to specific unprotected sites.

Directed Reactions: Utilizing directing groups to guide a reagent or catalyst to a particular position on the polycarbonyl chain.

Catalytic Systems: The development of catalysts that can differentiate between the slightly different electronic and steric environments of the various carbonyls and methylene groups is an active area of research. For instance, rhodium-catalyzed systems have been shown to achieve high chemo- and regioselectivity in decarboxylative additions of β-ketoacids to alkynes. nih.gov

The inherent difficulty in controlling reactivity on these scaffolds underscores the elegance of biosynthetic pathways and drives the development of more sophisticated synthetic methods.

Development of Novel Synthetic Methodologies for Related Polycarbonyl Compounds

The synthetic challenges posed by molecules like this compound have spurred the development of new methodologies for constructing polycarbonyl systems. mdpi.com Research has focused on creating modular, efficient, and selective reactions to assemble these complex structures. nih.govnih.gov

| Methodology | Description | Key Reagents/Catalysts | Product Type |

| Modular Hydration | Regioselective hydration of 1,3-diketone-tethered alkynes avoids harsh acids and high temperatures. nih.gov | Catalytic system (non-noble metal) | Polycarbonyl compounds |

| C-Nitrosation of Enoldiazoacetates | A two-step synthesis from readily available materials to access unsymmetric polycarbonyl compounds with orthogonally masked carbonyl groups. nih.gov | C-nitrosation reagents | 1,2,3,4-Tetracarbonyl compounds |

| Decarboxylative Claisen Condensation | Reaction of magnesium enolates of substituted malonic acid half oxyesters with various acyl donors. organic-chemistry.org | Mg enolates, acyl chlorides/acids | Functionalized β-keto esters |

| PFPAT-Catalyzed C-Acylation | Pentafluorophenylammonium triflate (PFPAT) catalyzes the C-acylation of enol silyl (B83357) ethers with acid chlorides. organic-chemistry.org | PFPAT, enol silyl ethers, acid chlorides | β-Diketones, β-keto esters |

| Aerobic Cross-Coupling | KIO₃-catalyzed aerobic cross-coupling of enaminones and thiophenols. nih.gov | KIO₃, O₂ (air) | Aminothioalkenes (precursors) |

| This interactive table summarizes selected novel synthetic methodologies for preparing polycarbonyl compounds and their derivatives. |

These advanced methods focus on improving efficiency and control over traditional condensation reactions. For example, the synthesis of vicinal polycarbonyl compounds, where carbonyl groups are directly adjacent, represents a significant achievement in handling highly reactive intermediates. nih.govresearchgate.net Other approaches leverage modern catalysis, such as the use of rhodium or niobium catalysts, to facilitate the formation of β-keto esters from aldehydes and diazoacetates under mild conditions. nih.govorganic-chemistry.org These ongoing innovations in synthetic methodology are crucial for accessing complex polycarbonyl scaffolds and enabling the synthesis of novel polyketide analogues for biological evaluation.

Computational Chemistry and Theoretical Modeling of 3,5,7,9,11,13 Hexaoxotetradecanoic Acid

Quantum Mechanical Investigations of Molecular Structure and Conformation

No peer-reviewed studies detailing quantum mechanical investigations into the molecular structure and conformation of 3,5,7,9,11,13-Hexaoxotetradecanoic acid have been found. Such studies would theoretically provide valuable insights into the molecule's three-dimensional geometry, bond lengths, bond angles, and the relative energies of its different conformers. The flexibility of its long carbon chain and the presence of multiple keto groups would likely result in a complex conformational landscape, which could be explored using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory, or Density Functional Theory (DFT). However, this research has not been published.

Elucidation of Reaction Mechanisms (e.g., Decarboxylation, Cyclization) via DFT Studies

While the proposed reaction mechanisms for this compound are described in the literature, these descriptions are based on established principles of organic chemistry rather than specific DFT studies of this molecule. The compound is proposed as a key intermediate which undergoes intramolecular aldol (B89426) and Claisen-type cyclizations to form aromatic ring systems. researchgate.netnih.govmdpi.com

In the biogenetically modeled synthesis of lichexanthone (B95002), Harris and Hay proposed that this compound undergoes a sequence of cyclizations. wikipedia.org This involves an aldol condensation followed by a Claisen cyclization to build the characteristic xanthone (B1684191) core. wikipedia.orgnih.gov Similarly, the biosynthesis of alternariol (B1665735) is thought to proceed through this same polyketide intermediate, which cyclizes to form the final product. plos.orgplos.orgresearchgate.net

A dedicated DFT study would be required to model the transition states and reaction energy profiles for these cyclization and potential decarboxylation pathways. Such an analysis could confirm the regioselectivity of the ring closures and provide a deeper, quantitative understanding of the reaction mechanism. At present, no such DFT studies specific to this compound are available.

Molecular Dynamics Simulations of Polyketide Synthase-Substrate Interactions

There are no published molecular dynamics (MD) simulations that specifically model the interaction between this compound and a polyketide synthase (PKS) enzyme. MD simulations are a powerful tool for studying the dynamics of enzyme-substrate binding and the conformational changes that occur during catalysis. In the context of polyketide biosynthesis, these simulations could reveal how the PKS enzyme holds the flexible hexaoxotetradecanoic acid chain in a specific conformation to control the regioselectivity of the cyclization reactions. nih.gov However, the scientific community has not yet published research applying this technique to this particular substrate.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

No computational studies predicting the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound have been identified in the literature. Due to its likely instability and transient nature as a biosynthetic intermediate, obtaining experimental spectra for this compound would be challenging. Theoretical predictions using computational methods like DFT could provide valuable reference data for its potential identification in complex mixtures. These calculations could predict key spectroscopic features, such as the chemical shifts of protons and carbons in NMR spectroscopy or the vibrational frequencies of the carbonyl groups in IR spectroscopy. To date, this work has not been reported.

Role of 3,5,7,9,11,13 Hexaoxotetradecanoic Acid As a Central Precursor in Complex Natural Product Architectures

Precursor to Aromatic Polyketides: The Alternariol (B1665735) Biosynthetic Pathway

The mycotoxin alternariol, produced by fungi of the Alternaria genus, is a classic example of an aromatic polyketide derived from 3,5,7,9,11,13-hexaoxotetradecanoic acid. The biosynthesis of alternariol is thought to proceed through the polyketide pathway, a common route for the formation of many fungal secondary metabolites. nih.gov The core of this pathway involves a non-reducing polyketide synthase (NR-PKS), which has been identified as PksI in Alternaria alternata and its homolog SnPKS19 in Parastagonospora nodorum. nih.govresearchgate.net This enzyme catalyzes the iterative condensation of acetate (B1210297) units to assemble the linear hexaoxotetradecanoic acid chain.

A key piece of evidence supporting the role of this compound as the direct precursor to alternariol comes from a biomimetic total synthesis. In this synthetic approach, the hexaoxotetradecanoic acid was successfully cyclized to form alternariol, mimicking the proposed biosynthetic transformation.

The cyclization of the linear precursor to the dibenzo-α-pyrone core of alternariol is a critical step. While the PKS itself plays a role in folding the polyketide chain, additional enzymatic activities are likely required to ensure the correct regioselective cyclization and subsequent aromatization. The PKS responsible for alternariol biosynthesis, SnPKS19, notably lacks a C-terminal thioesterase (TE)/Claisen cyclase (CLC) domain, which is commonly found in fungal NR-PKSs and is responsible for product release and cyclization. nih.gov This suggests that other enzymes, potentially acting in trans, may be involved in the final cyclization and release of the alternariol scaffold.

Precursor to Xanthone (B1684191) Derivatives: The Lichexanthone (B95002) Biosynthetic Pathway

In addition to serving as a precursor to alternariol, this compound is also a key intermediate in the biosynthesis of xanthone derivatives, such as lichexanthone, which is commonly found in lichens. The biosynthesis of lichexanthone proceeds through the acetate-malonate pathway, where a polyketide synthase assembles the linear hexaoxotetradecanoic acid precursor. nih.gov

A biogenetically modeled synthesis of lichexanthone, proposed in 1977, starts from this compound. This synthetic route involves an aldol (B89426) cyclization followed by a Claisen cyclization to form the characteristic tricyclic xanthone core. This chemical synthesis provides strong support for the biological relevance of the hexaoxotetradecanoic acid as the central precursor in the natural biosynthetic pathway.

Enzymatic Control of Regioselective Cyclization and Aromatization

The transformation of the linear and highly reactive this compound into specific aromatic structures like alternariol and lichexanthone is under strict enzymatic control. Polyketide synthases, along with associated tailoring enzymes such as cyclases and aromatases, dictate the precise folding of the poly-β-keto chain and catalyze the regioselective intramolecular aldol and Claisen condensations that lead to the formation of the correct cyclic scaffolds. nih.gov

The regioselectivity of the initial cyclization event is paramount as it determines the fundamental structure of the final product. nih.gov In fungal systems, the cyclization pattern is often referred to as "F-mode," which differs from the "S-mode" observed in bacteria. nih.gov This difference in cyclization strategy is attributed to the distinct regioselectivities of the cyclization enzymes associated with the respective polyketide synthases. nih.gov

The product template (PT) domain within the PKS and the C-terminal thioesterase/Claisen-like cyclase (TE/CLC) domain are key players in controlling these cyclization reactions in many fungal PKSs. nih.gov However, as noted in the alternariol pathway, the absence of a TE/CLC domain in some PKSs suggests alternative or additional enzymatic mechanisms for achieving the final cyclization and product release. nih.gov The aromatization of the cyclized intermediates is also an enzyme-catalyzed process, often involving dehydratases and oxygenases that introduce double bonds and facilitate the formation of stable aromatic ring systems.

Divergence of Polyketide Biosynthetic Pathways from the Hexaoxotetradecanoic Acid Scaffold

The this compound scaffold represents a critical juncture from which polyketide biosynthetic pathways can diverge to produce a variety of structurally different natural products. The specific folding pattern imposed by the PKS and the subsequent action of different tailoring enzymes can lead to alternative cyclization patterns and a range of aromatic skeletons.

For instance, the biosynthesis of both alternariol (a dibenzo-α-pyrone) and norlichexanthone (B23499) (a xanthone) from a common heptaketide precursor (of which hexaoxotetradecanoic acid is the open-chain form) highlights this divergence. Although both pathways initiate with a C-8 to C-13 aldol cyclization, the regioselectivity of the second cyclization event differs, leading to the two distinct structural classes. nih.gov

Future Prospects and Emerging Research Frontiers for Poly β Keto Acid Chemistry

Synthetic Biology and Metabolic Engineering for Enhanced Production

Synthetic biology offers powerful tools to overcome the low natural production of polyketides and to generate novel, "unnatural" compounds. sciepublish.comnih.gov A primary goal is to engineer microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to serve as efficient cell factories for polyketide synthesis. frontiersin.orgnih.gov This involves the heterologous expression of PKS gene clusters, which are often large and complex, into more tractable production organisms. nih.gov

Key strategies in metabolic engineering for enhanced production include:

Enhancing Precursor Supply: The biosynthesis of polyketides like 3,5,7,9,11,13-Hexaoxotetradecanoic acid requires a steady supply of starter units (e.g., acetyl-CoA) and extender units (e.g., malonyl-CoA). mdpi.comresearchgate.net Engineering focuses on upregulating key enzymes, such as acetyl-CoA carboxylase (ACC), to boost the intracellular pool of these precursors, thereby directing metabolic flux towards the desired polyketide product. nih.govmdpi.com

Pathway Refactoring and Optimization: The "bottom-up" approach of synthetic biology allows for the modular design and assembly of biosynthetic pathways. sciepublish.com This can involve optimizing codon usage for the host organism, using strong promoters to drive gene expression, and balancing the expression levels of different PKS components to avoid the accumulation of toxic intermediates. nih.govoup.com

Dynamic Regulation: Advanced strategies involve implementing dynamic regulatory circuits that can sense the metabolic state of the cell and adjust pathway gene expression accordingly. This helps to balance the metabolic burden on the host cell with the demand for high-yield production. sciepublish.comsciepublish.com

By decoupling the production of polyketides from the slow-growing, often genetically intractable native organisms, synthetic biology provides a robust and scalable platform for producing both natural and engineered polyketides. nih.govnih.gov

| Engineering Strategy | Target | Desired Outcome |

| Precursor Flux Enhancement | Acetyl-CoA Carboxylase (ACC) | Increased malonyl-CoA pool |

| Pathway Refactoring | PKS Gene Clusters | Optimized expression in heterologous hosts |

| Host Engineering | E. coli, S. cerevisiae | Decoupling production from native organisms |

| Dynamic Regulation | Biosensors and genetic circuits | Balanced metabolic load and high yield |

Chemoenzymatic Synthesis of Diversified Polyketides

Chemoenzymatic synthesis merges the strengths of chemical synthesis and enzymatic catalysis to create novel polyketides that may not be accessible through biosynthesis alone. digitellinc.comnih.gov This approach often involves the chemical synthesis of modified starter or extender units, or even advanced polyketide chain intermediates, which are then fed to purified PKS enzymes or engineered organisms. acs.orgnih.gov

A key advantage of this strategy is the ability to introduce non-natural functionalities into the polyketide backbone. digitellinc.com PKS enzymes, particularly their acyltransferase (AT) domains, can exhibit a degree of substrate promiscuity, allowing them to accept and incorporate synthetic precursors that are structurally similar to their native substrates. nih.gov This opens the door to generating a vast library of novel polyketide analogues for drug discovery and development. bohrium.com

Thioesterase (TE) domains, which are typically responsible for the final cyclization and release of the polyketide chain, are also powerful tools in chemoenzymatic synthesis. nih.govacs.org They can be used in vitro to catalyze the macrocyclization of synthetically produced linear poly-β-keto thioesters, offering a versatile method for producing diverse macrocyclic scaffolds. nih.govacs.org

Catalyst Design for Selective Transformations of Polycarbonyl Substrates

The poly-β-keto backbone of a molecule like this compound is rich in carbonyl functional groups, presenting a significant challenge for selective chemical transformations. Developing catalysts that can differentiate between and selectively modify these carbonyl groups is a major frontier in organic synthesis. researchgate.net

Recent advances focus on:

Organocatalysis: Metal-free organocatalysts are being designed to achieve selective reductions, additions, and other transformations on polycarbonyl compounds. researchgate.netrsc.org These catalysts can operate under mild conditions and offer a high degree of functional group tolerance.

Metal-Based Catalysis: Novel transition metal and f-block element catalysts are being developed for specific transformations. acs.orgyoutube.com For instance, catalysts can be designed for chemoselective hydrogenolysis, reducing one type of carbonyl group (e.g., an amide) in the presence of others (e.g., esters or ketones). researchgate.net

Biocatalysis: Isolated enzymes, such as ketoreductases (KRs), can be used as highly selective catalysts. These enzymes, derived from PKS pathways, exhibit precise control over the stereochemistry of carbonyl reduction, allowing for the synthesis of specific stereoisomers. nih.gov

The goal is to develop a catalytic "toolbox" that enables chemists to precisely tailor the structure of poly-β-keto chains, leading to the synthesis of complex molecules and materials from renewable feedstocks. mdpi.com

| Catalyst Type | Transformation | Key Advantage |

| Organocatalysts | Asymmetric additions, reductions | Metal-free, mild conditions, high selectivity |

| Transition Metal Catalysts | Hydrogenolysis, coupling reactions | High activity, unique chemoselectivity |

| f-Block Catalysts | Polymerization, cyclization | High Lewis acidity, rapid kinetics |

| Biocatalysts (e.g., KRs) | Stereoselective carbonyl reduction | Exquisite stereochemical control |

Mechanistic Insights into PKS Fidelity and Processivity

The remarkable ability of assembly-line PKSs to construct a specific polyketide product with high fidelity (correct structure) and processivity (without premature release of the intermediate) is a subject of intense research. nih.govresearcher.lifeacs.org Understanding these mechanisms at a molecular level is crucial for the rational engineering of PKSs to produce novel compounds. nih.gov

Key research areas include:

Structural Biology: High-resolution structural analysis of PKS modules and domains provides snapshots of the enzyme in action. nih.govnih.gov These studies reveal how the different domains (Ketosynthase, Acyltransferase, Acyl Carrier Protein) interact and choreograph the multi-step process of chain elongation and modification. acs.org

Protein-Protein Interactions: The specific interactions between domains within a module and between adjacent modules are critical for the vectorial transfer of the growing polyketide chain. nih.gov Researchers are investigating how these interactions prevent the growing chain from dissociating and ensure it is passed to the correct downstream active site. researcher.life

Control of Chain Length and Modification: The fidelity of a PKS is determined by factors that control chain length, the choice of extender units, and the degree of β-keto group processing. nih.govbiorxiv.org For example, the ketosynthase (KS) domain plays a role in chain elongation, while ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains determine the reduction state of the β-carbonyl. nih.govacs.org Ancillary proteins can also play a role in maintaining the fidelity of the biosynthetic pathway. biorxiv.org Research into how PKSs control the incorporation of branches into the polyketide chain is also an active area. rsc.org

A deeper understanding of PKS fidelity and processivity will enable more predictable and successful engineering of these enzymatic assembly lines, ultimately allowing for the de novo design of PKSs to produce custom-designed molecules. nih.govf1000research.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.